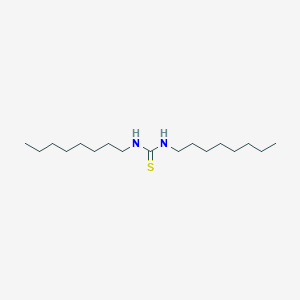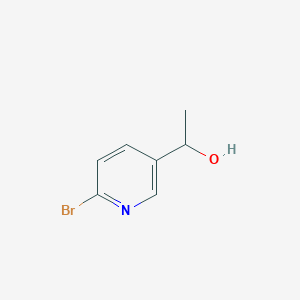
1-(6-Bromopyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromopyridin-3-yl)ethanol, also known as 6-bromo-3-hydroxy-pyridine, is an organic compound with a molecular formula of C6H6BrNO. It is a white crystalline solid that is soluble in water and ethanol. It is a derivative of pyridine, which is an aromatic heterocyclic compound used in a variety of applications. 1-(6-Bromopyridin-3-yl)ethanol is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Hydrogen Production from Bio-ethanol
Bio-ethanol, an alcohol similar to the one , has been identified as a promising renewable energy carrier. Research has shown that reforming bio-ethanol provides an effective method for hydrogen production, which is crucial for fuel cell applications. Catalysts, particularly Rh and Ni, have been highlighted for their role in enhancing the hydrogen production process through ethanol reforming. This suggests that derivatives of ethanol, potentially including "1-(6-Bromopyridin-3-yl)ethanol," could be of interest in developing new catalysts or processes for renewable energy production (Ni, Leung, & Leung, 2007).
Biochemical Production and Purification
Ethanol and its derivatives are central to the production and purification of various biochemicals. For instance, the separation and purification processes of biologically produced 1,3-propanediol and 2,3-butanediol, which have wide applications, heavily rely on ethanol. This indicates the potential for "1-(6-Bromopyridin-3-yl)ethanol" in similar purification processes of other valuable biochemicals, given its unique properties that may influence solubility, reactivity, and separation efficiency (Xiu & Zeng, 2008).
Ethanol Blends in Fuel Technology
The blending of ethanol with diesel to create ethanol-diesel blends has been studied for its potential to reduce particulate emissions in engines. This area of research is significant for environmental sustainability and improving fuel efficiency. The properties of "1-(6-Bromopyridin-3-yl)ethanol," such as volatility, solubility, and combustion characteristics, could be explored for optimizing fuel blends and enhancing their environmental and performance benefits (Hansen, Zhang, & Lyne, 2005).
Propriétés
IUPAC Name |
1-(6-bromopyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJZKXYIAXLDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-3-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
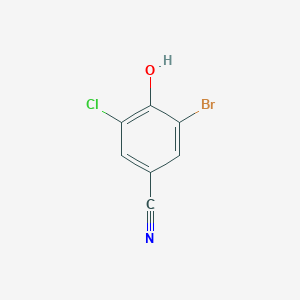
![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)
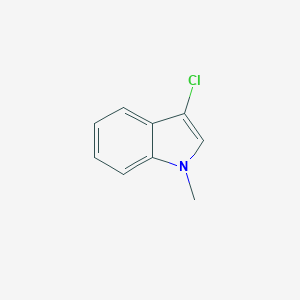
![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)
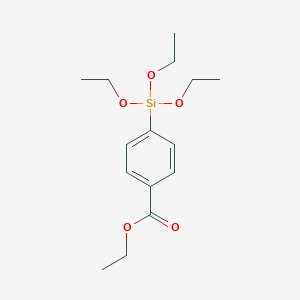

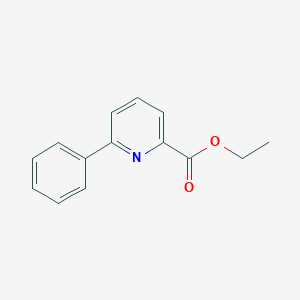
![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)
![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)
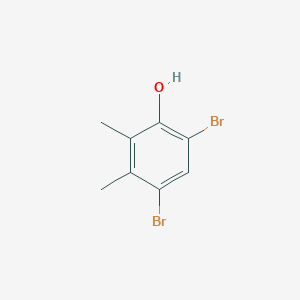
![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)
